molecular formula C10H9ClN2O2 B1304151 Ethyl 6-chloro-5-cyano-2-methylnicotinate CAS No. 64119-42-2

Ethyl 6-chloro-5-cyano-2-methylnicotinate

Cat. No.: B1304151
CAS No.: 64119-42-2
M. Wt: 224.64 g/mol
InChI Key: QXZBVLFURRXJLB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of nicotinic acid derivatives and is characterized by the presence of a chloro, cyano, and ethyl ester functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-5-cyano-2-methylnicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-cyano-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 6-chloro-5-cyano-2-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular targets .

Comparison with Similar Compounds

Ethyl 6-chloro-5-cyano-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:

This compound is unique due to the presence of both chloro and cyano groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of P2Y12 antagonists. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2} and a molecular weight of approximately 224.65 g/mol. The compound features a chloro group at the 6-position and a cyano group at the 5-position on the nicotinate ring, along with an ethyl ester functional group, which contributes to its biological reactivity and potential applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in relation to its pharmacological properties:

  • P2Y12 Antagonism : This compound is primarily investigated for its role as a precursor in the synthesis of P2Y12 receptor antagonists, which are crucial in preventing thrombotic events in cardiovascular diseases. P2Y12 antagonists inhibit platelet aggregation, thereby reducing the risk of heart attacks and strokes .
  • Enzyme Inhibition : this compound has been noted for its potential to interact with various enzymes. For instance, it may inhibit certain kinases or proteases involved in cellular signaling pathways, which can have implications in cancer therapy and inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from ethyl nicotinate. Recent advancements have improved yields significantly:

Synthesis MethodYield (%)Comments
Traditional Methods~15%Required extensive purification steps.
Optimized MethodsUp to 73%More efficient with fewer purification needs .

The optimized synthesis often employs a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enhancing overall efficiency and reducing time.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on P2Y12 Receptor Antagonism :
    • Researchers synthesized this compound as part of a series aimed at developing selective P2Y12 antagonists. The compound was coupled with isonipecotic acid yielding an 81% success rate in producing active pharmacophores .
  • Mechanistic Insights :
    • A study demonstrated that compounds similar to this compound could selectively bind to specific biological targets, suggesting its potential as a lead compound for further drug development .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that subtle modifications to the structure of this compound could significantly alter its biological activity, emphasizing the importance of functional group positioning for therapeutic efficacy .

Properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZBVLFURRXJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383032
Record name Ethyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64119-42-2
Record name Ethyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro Pyridine'
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl 6-chloro-5-cyano-2-methylnicotinate in the synthesis of P2Y12 antagonists?

A1: this compound (compound 2 in the first article []) serves as a key intermediate in the multi-kilogram synthesis of P2Y12 antagonists like AZD1283 []. Specifically, it undergoes a coupling reaction with 4-piperidinecarboxylic acid (isonipecotic acid) to yield a pyridine acid derivative, which is further reacted to ultimately produce the desired P2Y12 antagonist []. This highlights its importance in the large-scale production of these pharmaceuticals.

Q2: How has the synthesis of this compound been optimized for large-scale production?

A2: Researchers achieved significant improvements in the synthesis of this compound by elucidating the mechanism of impurity formation in a previous synthetic route []. This understanding allowed for process optimization, resulting in a substantial increase in overall yield from 15% to 73% without requiring additional purification steps []. This optimized process enables the production of over 80 kg of this compound, demonstrating its scalability for supporting clinical development [].

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